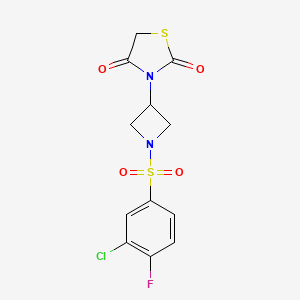

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Propriétés

IUPAC Name |

3-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O4S2/c13-9-3-8(1-2-10(9)14)22(19,20)15-4-7(5-15)16-11(17)6-21-12(16)18/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFJJBAZJWLJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a notable member of the thiazolidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : The azetidine structure is synthesized through cyclization reactions using suitable precursors like amino alcohols or amino halides.

- Introduction of the Chlorofluorophenyl Group : This is achieved via nucleophilic substitution reactions with chlorofluorobenzene derivatives.

- Sulfonylation : The sulfonyl group is introduced using sulfonyl chloride reagents.

- Formation of the Thiazolidine Ring : This involves cyclization reactions with thioamide or thiourea precursors.

This multi-step synthetic approach allows for the creation of compounds with specific biological activities tailored for medicinal chemistry applications.

Antimicrobial Activity

Research has shown that thiazolidine derivatives exhibit significant antimicrobial properties. A study evaluated various thiazolidine-2,4-dione derivatives against Gram-positive and Gram-negative bacteria, revealing that some compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like oxacillin and cefuroxime .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | MIC (mg/L) | Bacterial Strain |

|---|---|---|

| Compound A | 3.91 | Staphylococcus aureus |

| Compound B | 7.85 | Escherichia coli |

| Compound C | 15.62 | Pseudomonas aeruginosa |

Anticancer Activity

Thiazolidine derivatives have shown promising anticancer activity in various studies. Specifically, compounds derived from thiazolidine-2,4-dione have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, compounds such as 5, 7, and 9 exhibited potent anti-tumor effects while sparing non-cancerous cells .

Table 2: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 5 | MCF-7 | 10 |

| Compound 7 | MDA-MB-231 | 15 |

| Compound 9 | MCF-7 | 12 |

The mechanisms by which thiazolidine derivatives exert their biological effects are varied and complex:

- Enzyme Inhibition : These compounds may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : They can interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Gene Expression Modulation : Some studies suggest that these compounds can influence gene expression related to cell cycle regulation and apoptosis, particularly affecting Bcl-2 family proteins which play a crucial role in cell survival .

Case Studies

- Antibacterial Study : A systematic evaluation of thiazolidine derivatives revealed that certain modifications significantly enhanced antibacterial efficacy against resistant strains, suggesting a need for further exploration into structure–activity relationships (SAR) to optimize these compounds for clinical use .

- Anti-breast Cancer Research : In a focused study on breast cancer cells, thiazolidine derivatives were shown to induce apoptosis selectively in cancer cells while maintaining viability in normal cells. This selective action highlights their potential as targeted therapies in oncology .

Applications De Recherche Scientifique

Antidiabetic Potential

One of the primary applications of thiazolidine derivatives, including this compound, is their role as potential antidiabetic agents. Thiazolidinediones (TZDs) are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in insulin sensitivity and glucose metabolism. Studies have shown that derivatives of thiazolidine can lead to improved glycemic control in diabetic models by enhancing insulin sensitivity and reducing hyperglycemia .

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Recent research has identified thiazolidine derivatives as novel inhibitors of PTP1B, an important target for diabetes treatment due to its role in insulin signaling pathways. The compound has demonstrated significant inhibitory activity against PTP1B, suggesting its potential use in developing new antidiabetic therapies .

Anti-inflammatory Effects

Thiazolidine derivatives are also being investigated for their anti-inflammatory properties. Compounds similar to 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione have shown the ability to reduce pro-inflammatory cytokines and markers in various experimental models . This suggests that they may be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antidiabetic Activity

A study involving the synthesis and evaluation of various thiazolidine derivatives demonstrated that specific substitutions on the thiazolidine ring could enhance their antidiabetic effects. The results indicated that certain compounds significantly reduced blood glucose levels in diabetic rats, showing promise as effective antidiabetic agents .

Case Study 2: PTP1B Inhibition

In another investigation focused on the inhibition of PTP1B, researchers synthesized a series of thiazolidine derivatives and assessed their biological activity. The findings revealed that several compounds exhibited potent inhibitory effects on PTP1B activity, correlating with improved insulin signaling in cellular assays .

Comparaison Avec Des Composés Similaires

Key Observations:

Halogenated Aryl Groups : The 3-chloro-4-fluorophenyl moiety in the target compound mirrors substituents in anticancer TZDs (e.g., [302]), where halogen atoms enhance lipophilicity and target binding .

Sulfonyl vs. Thioxo Groups : The sulfonyl group in the target compound may improve metabolic stability compared to thioxo derivatives (e.g., ), which are prone to oxidation .

Azetidine vs. Piperidine/Thiophene : The constrained azetidine ring could confer higher target selectivity than bulkier piperidine or thiophene hybrids (e.g., 4a-b) .

Pharmacological Efficacy and Selectivity

Table 2: Comparative Pharmacological Data (Hypothetical Projection)

Discussion:

- Kinase Inhibition: Compounds like YPC-21440 (a TZD-Pim kinase inhibitor) demonstrate that arylidene-TZDs can achieve nanomolar potency . The target compound’s sulfonamide group may similarly engage ATP-binding pockets in kinases.

- PPAR-γ Activation : SD-series TZDs (e.g., SD-1) show PPAR-γ binding via interactions with Gly283 and Leu270, critical for antidiabetic effects . The target compound’s 3-chloro-4-fluorophenyl group may enhance PPAR-γ affinity over Rosiglitazone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the thiazolidine-2,4-dione core via condensation of cysteine derivatives with α-haloketones under basic conditions (e.g., NaOH in ethanol).

- Step 2 : Introduce the azetidine ring via nucleophilic substitution using 3-chloroazetidine and a sulfonyl chloride derivative (e.g., 3-chloro-4-fluorophenylsulfonyl chloride) in dry DMF with NaH as a base.

- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for sulfonylation) to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

- Methodology :

- NMR Spectroscopy : Confirm proton environments (¹H-NMR) and carbon connectivity (¹³C-NMR). For example, the sulfonyl group’s electron-withdrawing effect shifts adjacent protons downfield.

- X-Ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the thiazolidine-dione carbonyl and sulfonyl groups). Use SHELX software for refinement .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. What are the primary biological targets of thiazolidine-2,4-dione derivatives, and how are initial bioactivity assays designed?

- Methodology :

- Target Selection : Prioritize PPAR-γ for antidiabetic activity (via ligand-binding domain assays) and apoptosis regulators (e.g., Bcl-2/Bax) for anticancer screening.

- Assay Design :

- In Vitro : Use 3T3-L1 adipocytes for insulin sensitization (glucose uptake measured via 2-NBDG fluorescence).

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict the compound’s mechanism of action and optimize its potency?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with PPAR-γ (PDB ID: 2PRG). Focus on hydrogen bonds between the sulfonyl group and Arg287.

- QSAR : Derive a model using descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO gaps) to correlate structure with PPAR-γ activation .

Q. What strategies resolve contradictions in bioactivity data across different assays or cell lines?

- Methodology :

- Data Triangulation : Compare results from orthogonal assays (e.g., PPAR-γ transactivation vs. glucose uptake in adipocytes).

- Metabolic Stability : Test compound stability in liver microsomes to identify false negatives due to rapid degradation.

- Structural Analogues : Syntize derivatives with modified substituents (e.g., replacing 3-chloro-4-fluorophenyl with thiophene) to isolate activity contributors .

Q. How does the sulfonyl-azetidine moiety influence pharmacokinetic properties, and what formulation strategies improve bioavailability?

- Methodology :

- LogP Measurement : Determine partition coefficients (shake-flask method) to assess lipophilicity.

- Salt Formation : Improve solubility via sodium or hydrochloride salt preparation.

- Nanoformulation : Encapsulate in PLGA nanoparticles (emulsion-solvent evaporation) to enhance oral absorption .

Q. What crystallographic challenges arise during structural analysis, and how are disorder or twinning issues addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.